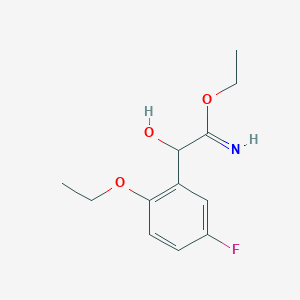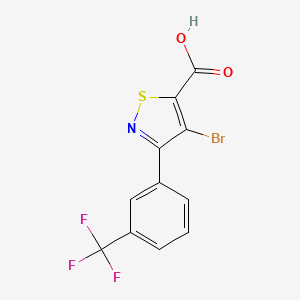
N,N,4-trideuterio-2,3-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,4-trideuterio-2,3-dimethylaniline: is a deuterated derivative of 2,3-dimethylaniline, an organic compound that belongs to the class of aromatic amines. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The compound can be synthesized by alkylating aniline with deuterated methyl iodide (CD3I) under basic conditions. The reaction typically involves heating aniline with CD3I in the presence of a base such as potassium carbonate.
Deuterium Exchange: Another method involves the deuterium exchange of 2,3-dimethylaniline with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms.
Industrial Production Methods: The industrial production of N,N,4-trideuterio-2,3-dimethylaniline is similar to that of its non-deuterated counterpart, involving large-scale alkylation reactions with deuterated reagents. The process requires stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N,N,4-trideuterio-2,3-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form deuterated derivatives of aniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Deuterated nitroso or nitro compounds.
Reduction: Deuterated aniline derivatives.
Substitution: Deuterated nitro, sulfonic, or halogenated compounds.
科学的研究の応用
Chemistry:
Isotope Labeling: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.
NMR Spectroscopy: Deuterium atoms provide distinct signals in NMR spectroscopy, aiding in structural elucidation.
Biology:
Metabolic Studies: Used to study metabolic pathways and enzyme mechanisms by tracking the deuterium atoms.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetics of drugs by replacing hydrogen with deuterium, which can alter the metabolic stability of the compound.
Industry:
Material Science: Used in the development of deuterated materials with unique properties for various industrial applications.
作用機序
The mechanism of action of N,N,4-trideuterio-2,3-dimethylaniline involves its interaction with molecular targets through its aromatic amine group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
N,N-dimethylaniline: The non-deuterated counterpart with similar chemical structure but different physical properties.
2,3-dimethylaniline: Another non-deuterated analog with similar reactivity but different isotopic composition.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes N,N,4-trideuterio-2,3-dimethylaniline unique for isotopic labeling studies.
Altered Reactivity: The deuterium atoms can alter the compound’s reactivity and stability, making it useful in specific scientific applications.
特性
分子式 |
C8H11N |
|---|---|
分子量 |
124.20 g/mol |
IUPAC名 |
N,N,4-trideuterio-2,3-dimethylaniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i4D/hD2 |
InChIキー |
VVAKEQGKZNKUSU-JJBFAFJOSA-N |
異性体SMILES |
[2H]C1=CC=C(C(=C1C)C)N([2H])[2H] |
正規SMILES |
CC1=C(C(=CC=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


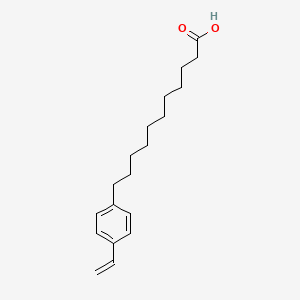
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
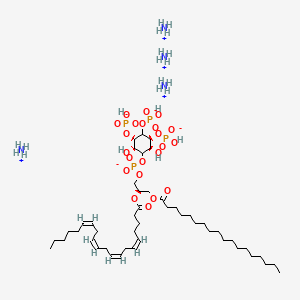
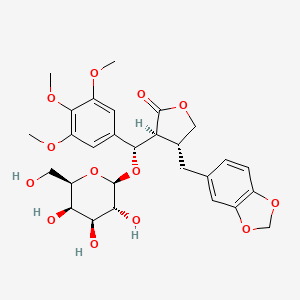


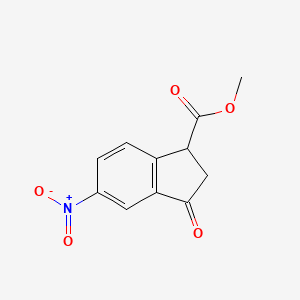

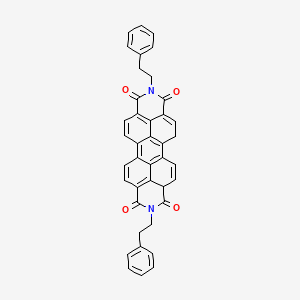
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
